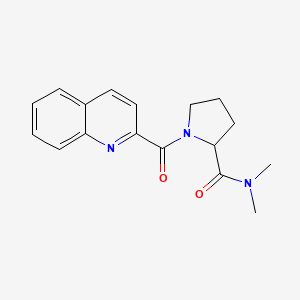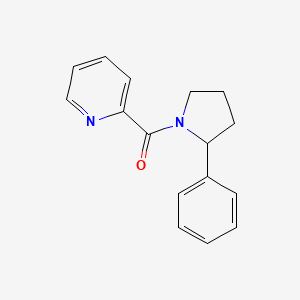![molecular formula C14H19NO2S B7492361 (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone, also known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MMMP is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
Mécanisme D'action
The mechanism of action of (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has been shown to have minimal toxicity in vitro, indicating that it may be a safe compound for use in various applications. However, more research is needed to determine its toxicity in vivo. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been shown to have good solubility in organic solvents, making it a suitable candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. Additionally, (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has shown promising results in inhibiting cancer cell growth and reducing inflammation, making it a potential candidate for use in drug discovery. However, its mechanism of action is not fully understood, and more research is needed to determine its toxicity in vivo.
Orientations Futures
There are several future directions for (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone research. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in vivo. Another direction is to explore its potential use in material science, where it may be used as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to determine its mechanism of action and toxicity in vivo to fully understand its potential applications.
Méthodes De Synthèse
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone can be synthesized by reacting 4-(methylsulfanylmethyl)benzaldehyde with 2-methylmorpholine in the presence of acetic acid as a catalyst. The reaction takes place at room temperature, and the product is obtained in high yield after purification using column chromatography.
Applications De Recherche Scientifique
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. It has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation caused by various stimuli. Additionally, (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
(2-methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-9-15(7-8-17-11)14(16)13-5-3-12(4-6-13)10-18-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKZURVTIDAJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

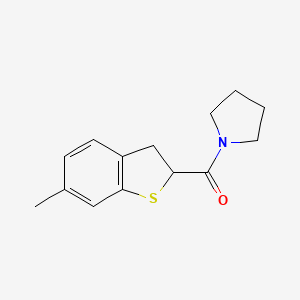
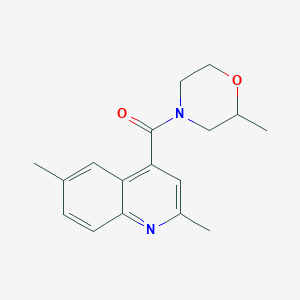
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
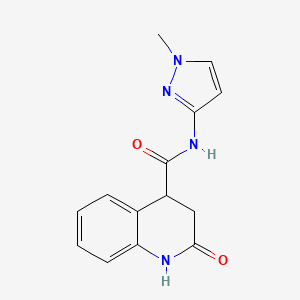
![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
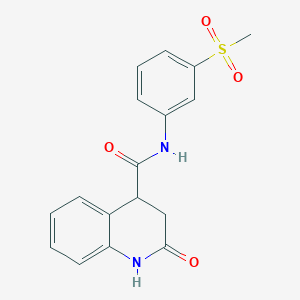
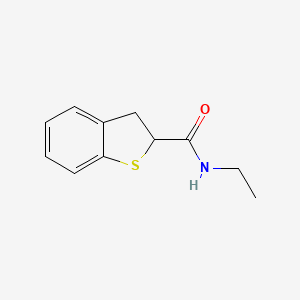
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
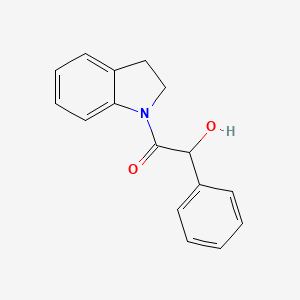
methanone](/img/structure/B7492339.png)
